REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH:6]1[C:18]2CC3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[CH:9]=[CH:8][CH:7]=1.BrCC.Cl>C1COCC1.O>[CH2:3]([CH:2]1[C:1]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:9]1=[CH:8][CH:7]=[CH:6][CH:18]=2)[CH3:4]
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Name
|
|
Quantity
|
79.52 mL
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Type
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reactant
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Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
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Smiles
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C1=CC=CC=2C3=CC=CC=C3CC12
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
17.59 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-75 °C
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Type
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CUSTOM
|
Details
|
The solution was stirred for 1 hour at −75° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred for a further 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the product extracted into diethyl ether (3×300 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The resulting oil was purified by distillation
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow oil (25.00 g, 71%, b.pt.—150° C. @ 1 mbar Hg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |